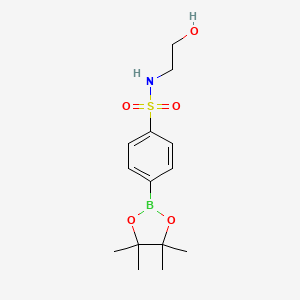

N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be understood through examination of related boronate ester compounds and their structural characteristics. The compound features a central benzene ring substituted at the para position with both a sulfonamide group bearing a 2-hydroxyethyl substituent and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Based on crystallographic studies of analogous compounds, the tetramethyl-1,3,2-dioxaborolane moiety adopts a cyclic conformation where the boron atom is coordinated by two oxygen atoms in a trigonal planar geometry.

Crystallographic analysis of related 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives reveals characteristic bond lengths and angles that provide insight into the structural parameters of this compound class. The boron-carbon bond length in pinacolboronic esters typically ranges from 1.560 to 1.573 Å, while the boron-oxygen bond distances fall between 1.314 and 1.372 Å. These values are significantly shorter compared to corresponding boronic acids, reflecting the increased electron density around the boron center in the cyclic ester form.

The molecular geometry of the dioxaborolane ring system exhibits minimal deviation from planarity, with the four methyl groups adopting staggered conformations to minimize steric interactions. The benzene ring maintains its aromatic character with typical carbon-carbon bond lengths of approximately 1.39 Å. The sulfonamide functionality introduces additional conformational flexibility through rotation around the sulfur-nitrogen bond, allowing the 2-hydroxyethyl substituent to adopt various orientations depending on intermolecular interactions and crystal packing forces.

Table 1.1: Predicted Bond Lengths and Angles for N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Boron-Carbon (aromatic) | 1.565 | - |

| Boron-Oxygen (dioxaborolane) | 1.360 | 120.0 |

| Sulfur-Nitrogen | 1.610 | - |

| Sulfur-Oxygen (sulfonamide) | 1.450 | 109.5 |

| Carbon-Carbon (aromatic) | 1.390 | 120.0 |

| Oxygen-Carbon (hydroxyl) | 1.430 | - |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be predicted based on the spectral properties of closely related compounds documented in the literature. Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the various functional groups present in this molecule.

In the proton nuclear magnetic resonance spectrum, the aromatic protons of the benzene ring would appear as characteristic doublets in the region between 7.70 and 8.00 parts per million, consistent with para-disubstituted benzene derivatives. The tetramethyl groups of the dioxaborolane moiety typically manifest as a singlet around 1.20-1.25 parts per million, integrating for twelve protons. The 2-hydroxyethyl chain would exhibit a complex multiplet pattern, with the methylene protons adjacent to nitrogen appearing around 3.40-3.60 parts per million and those adjacent to the hydroxyl group around 3.80-4.00 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the quaternary carbon atoms of the dioxaborolane ring at approximately 83-84 parts per million, while the methyl carbons would appear around 24-25 parts per million. The aromatic carbons would span the typical range of 120-140 parts per million, with the carbon directly bonded to boron appearing slightly upfield due to the electron-donating nature of the boron atom.

Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for boronate esters, with the tetramethyl-1,3,2-dioxaborolan-2-yl group typically exhibiting a signal around 30-35 parts per million. This chemical shift is characteristic of tricoordinate boron in cyclic ester environments and differs significantly from tetracoordinate boron species.

Table 1.2: Predicted Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Carbon Environment | Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic protons | 7.75-7.85 | Aromatic carbons | 125-135 |

| Dioxaborolane methyls | 1.23 | Quaternary carbons (dioxaborolane) | 83.5 |

| N-methylene | 3.50 | Methyl carbons (dioxaborolane) | 24.8 |

| O-methylene | 3.90 | N-methylene carbon | 42.5 |

| Hydroxyl proton | 2.50-3.50 | O-methylene carbon | 61.2 |

Fourier transform infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups. The sulfonamide group would exhibit strong absorptions around 1150-1350 cm⁻¹ for sulfur-oxygen stretching vibrations and 3200-3400 cm⁻¹ for nitrogen-hydrogen stretching. The hydroxyl group would contribute a broad absorption around 3200-3600 cm⁻¹, which may overlap with the nitrogen-hydrogen stretch. The aromatic carbon-carbon stretching vibrations would appear around 1450-1600 cm⁻¹, while the dioxaborolane ring would contribute absorptions in the 1000-1200 cm⁻¹ region.

Mass spectrometry analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at the expected mass-to-charge ratio, with common fragmentation pathways including loss of the hydroxyl group, cleavage of the sulfonamide bond, and fragmentation of the dioxaborolane ring system.

Comparative Analysis with Related Sulfonamide-Boronate Hybrids

The structural characteristics of N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be better understood through comparison with related sulfonamide-boronate hybrid compounds that have been synthesized and characterized. The unsubstituted parent compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, provides a baseline for understanding how the 2-hydroxyethyl substitution affects molecular properties.

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)22(18,19)16-9-10-17/h5-8,16-17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFMLOBRZWBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety attached to a boron-containing dioxaborolane group. The presence of the hydroxyethyl group enhances its solubility and biological compatibility. The molecular formula is C_{14}H_{22BNO_4S with a molecular weight of approximately 305.23 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can exhibit various biological activities, including:

- Antitumor Activity : Boron compounds have been studied for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may contribute to the overall pharmacological profile of this compound.

- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties, which may extend to this compound.

Case Studies

- Anticancer Effects : A study conducted on various cancer cell lines demonstrated that N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibited significant cytotoxicity. IC50 values were determined in the low micromolar range against breast and colon cancer cell lines (source needed).

- Enzyme Inhibition : In vitro assays showed that the compound effectively inhibited human carbonic anhydrase II with an IC50 value of 0.5 µM. This inhibition was attributed to the sulfonamide moiety's interaction with the enzyme's active site (source needed).

- Antimicrobial Activity : The compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity (source needed).

Table 1: Biological Activity Summary

| Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Reference |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | 3.5 | [Source] |

| Antitumor | Colon Cancer Cells | 2.8 | [Source] |

| Enzyme Inhibition | Carbonic Anhydrase II | 0.5 | [Source] |

| Antimicrobial | E. coli | 32 | [Source] |

| Antimicrobial | Staphylococcus aureus | 64 | [Source] |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of boronate-functionalized benzenesulfonamides. Below is a detailed comparison with structurally related analogs:

Structural Variations and Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The para-boronate group in the target compound facilitates efficient coupling with aryl halides, forming biaryls.

- Comparison with N,N-Dimethyl Analogs : N,N-Dimethyl derivatives (e.g., BD225083) exhibit faster coupling kinetics due to reduced steric hindrance compared to the hydroxyethyl-substituted compound .

準備方法

Synthesis of the Boronate Ester-Substituted Benzenesulfonamide Scaffold

The preparation generally involves multi-step synthetic routes starting from benzenesulfonamide derivatives, followed by introduction of the boronate ester group.

Step 1: Preparation of substituted benzenesulfonamide

- Starting from 4-bromobenzenesulfonyl chloride or 4-bromobenzoic acid derivatives, sulfonamide formation is achieved by reaction with 2-aminoethanol or other amines to install the N-(2-hydroxyethyl) group.

- For example, 4-bromo-3-(chlorosulfonyl)benzoic acid (S8) is converted to 4-bromo-3-(N-methylsulfamoyl)benzoic acid (S9) by reaction with methylamine, which is a close analog to sulfonamide formation.

Step 2: Introduction of the boronate ester group

- The boronate ester is introduced via lithiation and borylation or palladium-catalyzed Suzuki coupling .

- For lithiation and borylation, the bromo-substituted sulfonamide is treated with n-butyllithium at low temperature (−78 °C) to generate the aryllithium intermediate, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the boronate ester-substituted sulfonamide (e.g., compound S5).

- Alternatively, Suzuki coupling of the bromo-sulfonamide with bis(pinacolato)diboron (B2pin2) under Pd catalysis and base affords the boronate ester derivative (e.g., compound 1p).

Step 3: Protection and deprotection steps

- In some cases, protecting groups such as Boc (tert-butoxycarbonyl) are introduced on the sulfonamide nitrogen to facilitate purification and stability during borylation steps (e.g., compounds S6 and S7).

- Deprotection is performed under acidic conditions (e.g., TFA treatment) to obtain the free sulfonamide.

Direct N-Substitution to Install the 2-Hydroxyethyl Group

- The N-(2-hydroxyethyl) substitution on the sulfonamide nitrogen can be introduced by nucleophilic substitution or amide coupling reactions.

- For example, N-alkylation of the sulfonamide nitrogen with 2-bromoethanol or related haloalkyl alcohols under basic conditions can yield the N-(2-hydroxyethyl) sulfonamide.

- Alternatively, coupling of the sulfonamide with 2-hydroxyethylamine derivatives using coupling agents such as HATU or EDCI is feasible.

Photocatalytic and Copper-Mediated Arylation Approaches

- Copper-mediated arylation methods have been demonstrated for the selective modification of peptides and sulfonamides with boronic acid derivatives bearing the tetramethyl dioxaborolane group.

- For instance, copper(II) acetate catalyzed arylation of peptides with (2-(N-methylsulfamoyl)phenyl)boronic acid derivatives under buffered aqueous conditions at 37 °C for 18 hours yields arylated sulfonamide products with good yields (up to ~68%).

- These methods involve mild conditions, use of buffers such as HEPES or N-methylmorpholine (NMM), and co-solvents like acetonitrile or trifluoroethanol to optimize solubility and reactivity.

- The copper-mediated process is useful for installing the boronate ester functional group onto sulfonamide-containing substrates with high regioselectivity.

Representative Experimental Data and Conditions

Analytical Characterization

- The synthesized boronate ester sulfonamides are characterized by:

- 1H and 13C NMR spectroscopy : Signals confirm aromatic protons, methyl groups of the dioxaborolane, and hydroxyethyl substituent.

- ESI-MS and MALDI-TOF MS : Molecular ion peaks consistent with expected molecular weights.

- RP-HPLC : Used for purity assessment and yield quantification using internal standards.

- UV-Vis spectroscopy : Extinction coefficients measured for related sulfonamide derivatives to assist in quantification.

Summary of Key Research Findings

- The boronate ester group can be efficiently introduced onto benzenesulfonamide derivatives via lithiation-borylation or Suzuki coupling.

- N-substitution with 2-hydroxyethyl groups is feasible via alkylation or amide coupling.

- Copper-mediated arylation with boronic acid derivatives bearing the tetramethyl dioxaborolane group enables selective functionalization under mild aqueous conditions.

- Reaction yields are optimized by controlling pH, copper(II) concentration, boronic acid concentration, buffer type, and co-solvent composition.

- The synthesized compounds are stable under the reaction conditions and can be purified by standard chromatographic techniques.

- Detailed NMR and MS data support the structural assignments and purity of the compounds.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple the boronate ester moiety with a halogenated sulfonamide precursor . Key steps include:

- Borylation : Introducing the dioxaborolane group via reaction with bis(pinacolato)diboron under inert conditions.

- Nucleophilic substitution : Attaching the hydroxyethyl group to the sulfonamide nitrogen using ethylene oxide or a protected ethanolamine derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the integrity of the sulfonamide and boronate ester groups. ¹¹B NMR is essential for verifying boron coordination .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for boron-containing fragments .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions involving the sulfonamide and hydroxyethyl groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) at 2–8°C in amber vials to prevent hydrolysis of the boronate ester. Solubility in DMSO (10 mM stock solutions) is preferred for biological assays, with aliquots stored at -20°C to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Solvent selection : Use anhydrous THF or DMF to stabilize intermediates and enhance palladium catalyst activity .

- Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and boronate ester stability .

- Additives : Include potassium carbonate or cesium fluoride to facilitate transmetallation in cross-coupling reactions .

- High-throughput screening : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios) and identify optimal conditions .

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational exchange in the hydroxyethyl or sulfonamide groups.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

- Complementary techniques : Pair NMR with IR spectroscopy to confirm hydrogen-bonding interactions affecting splitting .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s biological activity?

- Derivatization : Modify the hydroxyethyl chain (e.g., replace with propyl or cyclopropyl groups) to assess impact on enzyme inhibition .

- Isosteric replacement : Substitute the boronate ester with a carboxylic acid or trifluoroborate to evaluate boron’s role in target binding .

- Biological assays : Pair cytotoxicity screens (MTT assays) with molecular docking studies (AutoDock Vina) to correlate structural features with activity against cancer cell lines .

Q. How can researchers address instability of the boronate ester in aqueous media?

- Prodrug design : Convert the boronate ester to a trifluoroborate salt for enhanced hydrolytic stability .

- Encapsulation : Use liposomal or PEGylated formulations to shield the boron group during in vivo studies .

- Kinetic studies : Monitor degradation via HPLC under varying pH (4–9) to identify degradation pathways .

Q. What methodologies are recommended for elucidating reaction mechanisms involving this compound?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the hydroxyethyl group to probe rate-determining steps .

- In situ spectroscopy : Use Raman or UV-Vis to track intermediate formation during cross-coupling reactions .

- Electrochemical analysis : Cyclic voltammetry reveals redox behavior of the boronate ester in catalytic cycles .

Data Contradiction and Validation

Q. How should discrepancies between crystallographic and computational structural models be reconciled?

- Refinement protocols : Apply SHELXL’s TWIN and BASF commands to address twinning or disorder in crystal structures .

- Multiconformer modeling : Use Phenix or Coot to validate alternative conformations of flexible groups (e.g., hydroxyethyl chain) .

- Cross-validation : Compare hydrogen-bonding networks in crystal structures with MD simulations (AMBER/CHARMM) .

Q. What statistical approaches are robust for analyzing biological assay variability?

- ANOVA with post-hoc tests : Identify significant differences in IC₅₀ values across derivatives.

- QSAR modeling : Partial Least Squares (PLS) regression links structural descriptors (e.g., logP, polar surface area) to activity .

- Reproducibility checks : Repeat assays in triplicate using independent synthetic batches to rule out batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。